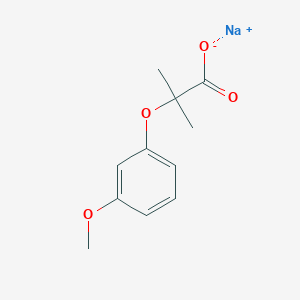
2-(3-Methoxy-phenoxy)-2-methyl-propionic acid sodium salt
Vue d'ensemble
Description
2-(3-Methoxy-phenoxy)-2-methyl-propionic acid sodium salt is a useful research compound. Its molecular formula is C11H13NaO4 and its molecular weight is 232.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(3-Methoxy-phenoxy)-2-methyl-propionic acid sodium salt, commonly referred to as Na-PMP, is a sodium salt derivative of 2-(3-methoxy-phenoxy)-2-methylpropanoic acid. This compound has garnered attention for its unique biological activities, particularly in the modulation of sweetness perception. This article explores its biological activity, synthesis, applications, and relevant research findings.
- Molecular Formula : C12H14NaO4
- Molecular Weight : Approximately 232.21 g/mol
- Structure : Characterized by the presence of a methoxy group and a phenoxy group, which contribute to its distinctive chemical properties.
Sweetness Modulation
Research indicates that Na-PMP acts primarily as a sweetness inhibitor . It selectively inhibits sweetness perception by functioning as a competitive inhibitor at sweet taste receptors. The following key findings illustrate its biological activity:
- Inhibition of Sweetness : Na-PMP has been shown to significantly reduce the sweetness intensity of various sweeteners. In a study involving 15 different sweeteners (including sucrose, glucose, and several artificial sweeteners), Na-PMP at concentrations of 250 and 500 ppm blocked sweetness intensity for 12 out of the 15 tested sweeteners .
- Selective Enhancement : Interestingly, when pre-rinsed with Na-PMP, certain sweeteners like monoammonium glycyrrhizinate and thaumatin exhibited enhanced sweetness perception, suggesting that Na-PMP can sensitize sweetener receptors under specific conditions .
Case Studies
-
Study on Sweetness Inhibition :
- Objective : To determine the effect of Na-PMP on sweetness intensity ratings.
- Methodology : A trained panel evaluated the sweetness intensity of various sweeteners in mixtures with Na-PMP.
- Results : The compound significantly reduced sweetness ratings for most tested sweeteners while enhancing those for specific compounds post-rinse .
- Optical Purity and Efficacy :
Applications
Na-PMP's ability to modulate sweetness makes it particularly valuable in the food industry. Its applications include:
- Low-Calorie Sweeteners : Used in formulating low-calorie products by reducing perceived sweetness without adding calories.
- Dietary Products : Enhances flavor profiles in dietary foods while maintaining lower sugar content.
Research Findings Summary
Propriétés
IUPAC Name |
sodium;2-(3-methoxyphenoxy)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4.Na/c1-11(2,10(12)13)15-9-6-4-5-8(7-9)14-3;/h4-7H,1-3H3,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPILHJSYUAYJPD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)[O-])OC1=CC=CC(=C1)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















